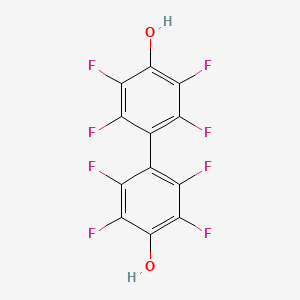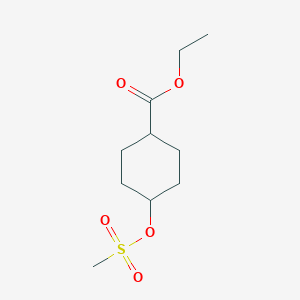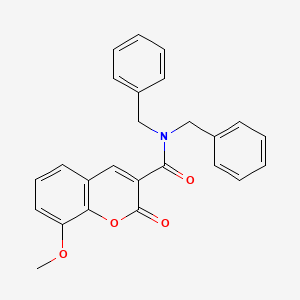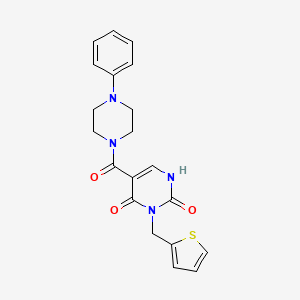
5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality 5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Affinity
The synthesis of pyrimidine derivatives, including those related to "5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione", has been extensively studied for their potential as ligands for alpha1-adrenoceptors, serotoninergic 5-HT1A, and dopaminergic D1 and D2 receptors. For example, Patanè et al. (2005) designed structural analogues of the alpha(1)-adrenoceptor ligand RN5 by replacing the indole nucleus with an arylpyrrolo moiety, leading to compounds with significant alpha(1)-AR selectivity (Patanè et al., 2005). Similarly, Herold et al. (2006) prepared new derivatives of arylpiperazine that showed high affinity for the 5-HT1A receptor, indicating their potential in modulating serotoninergic activity (Herold et al., 2006).
Pharmacological Evaluation
Jurczyk et al. (2004) evaluated new pyrimido[2,1-f]purine derivatives of arylpiperazine for their affinity towards 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds, especially those derived from 3'-chlorophenylpiperazine, were identified as mixed 5-HT(1A)/5-HT(2A)/alpha(1) ligands, with some showing promising pharmacological profiles for potential therapeutic applications (Jurczyk et al., 2004).
Chemical Synthesis Techniques
Altural et al. (1989) and others have explored various synthetic pathways to create functionalized pyrimidine derivatives. These studies provide insights into the chemical properties and potential applications of pyrimidine-based compounds in medicinal chemistry. The synthesis involves reactions that yield compounds with specific structural characteristics, enabling the exploration of their biological activities (Altural et al., 1989).
Potential Applications Beyond Receptor Affinity
Research by Russell et al. (1988) into thienopyrimidinedione derivatives as antihypertensive agents showcases the broader therapeutic potential of pyrimidine derivatives. These studies underscore the versatility of pyrimidine-based compounds in drug development, highlighting their ability to target a range of physiological pathways (Russell et al., 1988).
Eigenschaften
IUPAC Name |
5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-18(23-10-8-22(9-11-23)15-5-2-1-3-6-15)17-13-21-20(27)24(19(17)26)14-16-7-4-12-28-16/h1-7,12-13H,8-11,14H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHNWJBVUHHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)
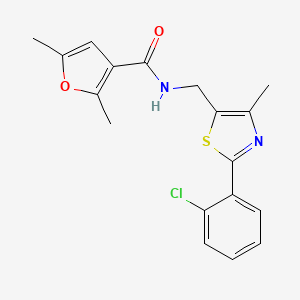
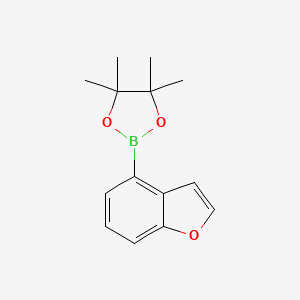
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)
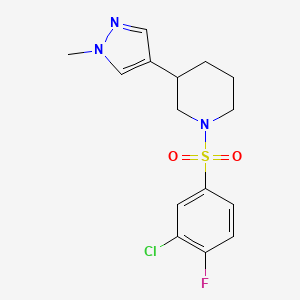
![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)

![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2994676.png)

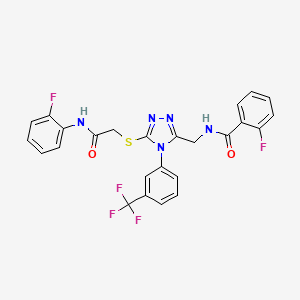
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)
